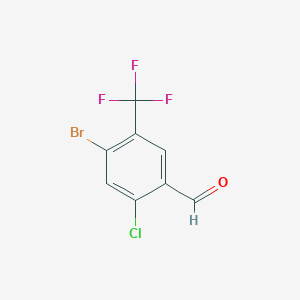

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

概要

説明

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with a trifluoromethyl group, a bromine atom, and a chlorine atom attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-chloro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzaldehyde ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group activates the ring for such reactions.

Key examples:

-

Bromine substitution:

Reaction with amines (e.g., aniline) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-amino-2-chloro-5-(trifluoromethyl)benzaldehyde. Catalysts like CuI improve efficiency . -

Chlorine substitution:

Chlorine can be replaced by methoxy groups using NaOMe in methanol under reflux .

Oxidation and Reduction of the Aldehyde Group

The aldehyde moiety participates in redox reactions:

Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Suzuki coupling:

Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives . -

Ullmann coupling:

Forms carbon-heteroatom bonds with amines or thiols using CuI and ligands .

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

-

Schiff base synthesis:

Reaction with ethylenediamine in ethanol under reflux produces a bis-imine ligand, useful in coordination chemistry .

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed EAS can occur at meta/para positions under strong conditions:

-

Nitration:

Using HNO₃/H₂SO₄ at 0°C introduces nitro groups, though yields are low (<30%) due to deactivation .

Reaction Conditions Table

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromine substitution | Aniline, CuI | DMF | 80°C | 12h | ~75% |

| Aldehyde oxidation | KMnO₄, H₂O | H₂O | 60°C | 6h | ~85% |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 90°C | 24h | ~70% |

科学的研究の応用

Pharmaceuticals

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that form complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The trifluoromethyl group enhances the bioactivity of these derivatives by influencing their pharmacokinetics and receptor interactions .

Agrochemicals

In agrochemical research, this compound is utilized in developing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and stability of agrochemical formulations. The incorporation of halogen atoms typically improves the environmental persistence and biological activity of these compounds against pests.

Material Science

The compound is also employed in material science applications, particularly in synthesizing advanced materials with specific electronic and optical properties. The unique characteristics imparted by the trifluoromethyl group are beneficial in creating materials for electronics and photonics .

Table 2: Reaction Types

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Participates due to electron-withdrawing effects |

| Nucleophilic Addition | Forms imines or hemiacetals with amines or alcohols |

| Coupling Reactions | Reacts with boronic acids via Suzuki-Miyaura coupling |

Case Study 1: Synthesis of Anticancer Agents

Recent studies have focused on utilizing this compound as a precursor in synthesizing novel anticancer agents. Researchers have demonstrated that derivatives formed from this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Development of Agrochemicals

In agrochemical research, derivatives synthesized from this compound have shown promising results as effective pesticides. Field trials indicated that these compounds significantly reduced pest populations while maintaining low toxicity to non-target organisms, underscoring their potential for sustainable agricultural practices.

作用機序

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Additionally, the presence of bromine and chlorine atoms influences the compound’s reactivity and stability in various chemical environments .

類似化合物との比較

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)benzaldehyde

- 4-Bromo-2-(trifluoromethyl)aniline

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Uniqueness

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its trifluoromethyl, bromine, and chlorine substituents, which impart distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of complex organic molecules and enhance its utility in various scientific and industrial applications .

生物活性

Structural Overview

The molecular formula of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is C₈H₄BrClF₃O, with a molecular weight of 269.48 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Bromination : Utilizing bromine or brominating agents under controlled conditions to achieve selective bromination.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing effects of the halogen substituents.

This compound exhibits notable biological activities attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances electrophilicity, making the aldehyde carbon more susceptible to nucleophilic attacks. This property allows the compound to participate in various biochemical interactions, potentially modulating enzyme activities or receptor functions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure were tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that certain derivatives presented outstanding activity compared to standard drugs like doxorubicin, with calculated IC50 values indicating effective inhibition of cancer cell growth .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Hydrazones derived from this compound showed dual inhibition capabilities, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This dual inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antifungal Activity

Preliminary bioassays have indicated that derivatives of this compound exhibit fungicidal properties against pathogens such as Rhizoctonia solani and Botrytis cinerea. These findings highlight the potential agricultural applications of this compound as a fungicide.

Data Summary

特性

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBDRNZTZYCVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221835 | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-64-6 | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。